molecular formula C14H20BFO4 B8052378 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8052378
M. Wt: 282.12 g/mol
InChI Key: MBYUQZFZOOQAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2-fluoro-3,4-dimethoxyphenyl group. The presence of both fluorine and methoxy groups on the phenyl ring imparts distinct electronic properties to the molecule, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Starting Materials: 2-Fluoro-3,4-dimethoxyphenylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the synthesis and reduce the need for extensive post-reaction processing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like ethanol or toluene.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Ethanol, toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Acids: Formed via oxidation of the boron atom.

    Substituted Phenyl Derivatives: Formed via nucleophilic aromatic substitution.

Scientific Research Applications

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Catalysis: Employed as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom within the dioxaborolane ring. The boron atom can coordinate with transition metal catalysts, such as palladium, to facilitate the formation of carbon-carbon bonds in cross-coupling reactions. Additionally, the presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-3,4-dimethoxyphenyl)boronic Acid: Similar structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(3,4-dimethoxyphenyl)-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.

    2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar structure but contains a dioxaborinane ring instead of a dioxaborolane ring.

Uniqueness

The uniqueness of 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a dioxaborolane ring with a 2-fluoro-3,4-dimethoxyphenyl group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in various chemical transformations and applications.

Properties

IUPAC Name

2-(2-fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)12(18-6)11(9)16/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYUQZFZOOQAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.